

Foreword: Navigating the Landscape of Specialized Reagents

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Compound of Interest

Compound Name:	2-Chloro-5-(trifluoromethyl)thiazole
Cat. No.:	B1490627

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2-Chloro-5-(trifluoromethyl)thiazole stands as a pivotal, albeit specialized, building block at the confluence of heterocyclic and organofluorine chemistry. Its true value is realized in the synthesis of complex molecules targeted for the pharmaceutical and agrochemical industries. Publicly available, specific experimental data for this compound is limited, a common characteristic for high-value synthetic intermediates. This guide, therefore, is constructed upon a foundation of established chemical principles and extrapolated data from closely related structural analogs, such as 2-chloro-5-chloromethylthiazole and various trifluoromethyl-substituted heterocycles. This approach provides a robust and scientifically-grounded framework for researchers, scientists, and drug development professionals to understand and effectively utilize this potent reagent.

Molecular Profile and Physicochemical Characteristics

2-Chloro-5-(trifluoromethyl)thiazole is a five-membered aromatic heterocycle containing sulfur and nitrogen, distinguished by two key functional groups: a reactive chlorine atom at the 2-position and a highly electronegative trifluoromethyl (CF_3) group at the 5-position. The CF_3 group is a critical bioisostere for other functionalities (like the tert-butyl or chloromethyl group) and is renowned for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.^[1] The chlorine atom serves as a versatile synthetic handle, primarily functioning as an excellent leaving group in nucleophilic substitution reactions.

Core Properties

The physical and chemical properties of **2-chloro-5-(trifluoromethyl)thiazole** are summarized below. Calculated values are precise, while physical properties are estimated based on trends observed in analogous structures.

Property	Value / Description	Rationale / Comparative Data
Molecular Formula	C_4HClF_3NS	Calculated
Molecular Weight	187.56 g/mol	Calculated
Appearance	Colorless to pale yellow liquid or low-melting solid	Similar to other halogenated thiazoles. The related 2-chloro-5-chloromethylthiazole is a white/yellow solid with a melting point of 35°C. [2]
Boiling Point	Estimated: 150-170 °C (at 760 mmHg)	The CF_3 group generally increases volatility compared to a CH_2Cl group. The boiling point of 2-chloro-5-methylthiazole is 174°C. [3]
Solubility	Soluble in common organic solvents (DCM, THF, Ethyl Acetate, Acetone). Insoluble in water.	Typical for small, non-polar to moderately polar organic molecules.
Density	Estimated: ~1.6 g/cm ³	The high atomic mass of chlorine and fluorine atoms contributes to a density significantly greater than water.

Spectroscopic Signature

While specific spectra are not publicly cataloged, the expected spectroscopic data can be reliably predicted:

- ^1H NMR: A singlet would be observed for the lone proton at the C4 position of the thiazole ring. Its chemical shift would likely be in the δ 7.5-8.5 ppm range, shifted downfield due to the electron-withdrawing effects of the adjacent sulfur atom and the CF_3 group.
- ^{13}C NMR: Four distinct signals would be expected. The C2 carbon (bearing the chlorine) and the C5 carbon (bearing the CF_3 group) would appear as quartets due to coupling with the fluorine atoms. The C4 carbon would show a singlet, and the carbon of the CF_3 group would exhibit a strong quartet with a large C-F coupling constant.
- ^{19}F NMR: A sharp singlet would be observed, as there are no adjacent protons to cause splitting. This provides a clear and unambiguous signal for reaction monitoring.
- Infrared (IR) Spectroscopy: Strong absorption bands in the 1100-1250 cm^{-1} range would be prominent, corresponding to the C-F stretching vibrations of the trifluoromethyl group.^[1] Additional characteristic peaks for C=N and C-S stretching within the thiazole ring would also be present.
- Mass Spectrometry (MS): The molecular ion peak (M^+) would be observed at m/z 187. A characteristic $\text{M}+2$ peak with approximately one-third the intensity of the M^+ peak would be present, confirming the presence of a single chlorine atom. Fragmentation would likely involve the loss of Cl , CF_3 , or cleavage of the thiazole ring.

Synthesis and Manufacturing Pathways

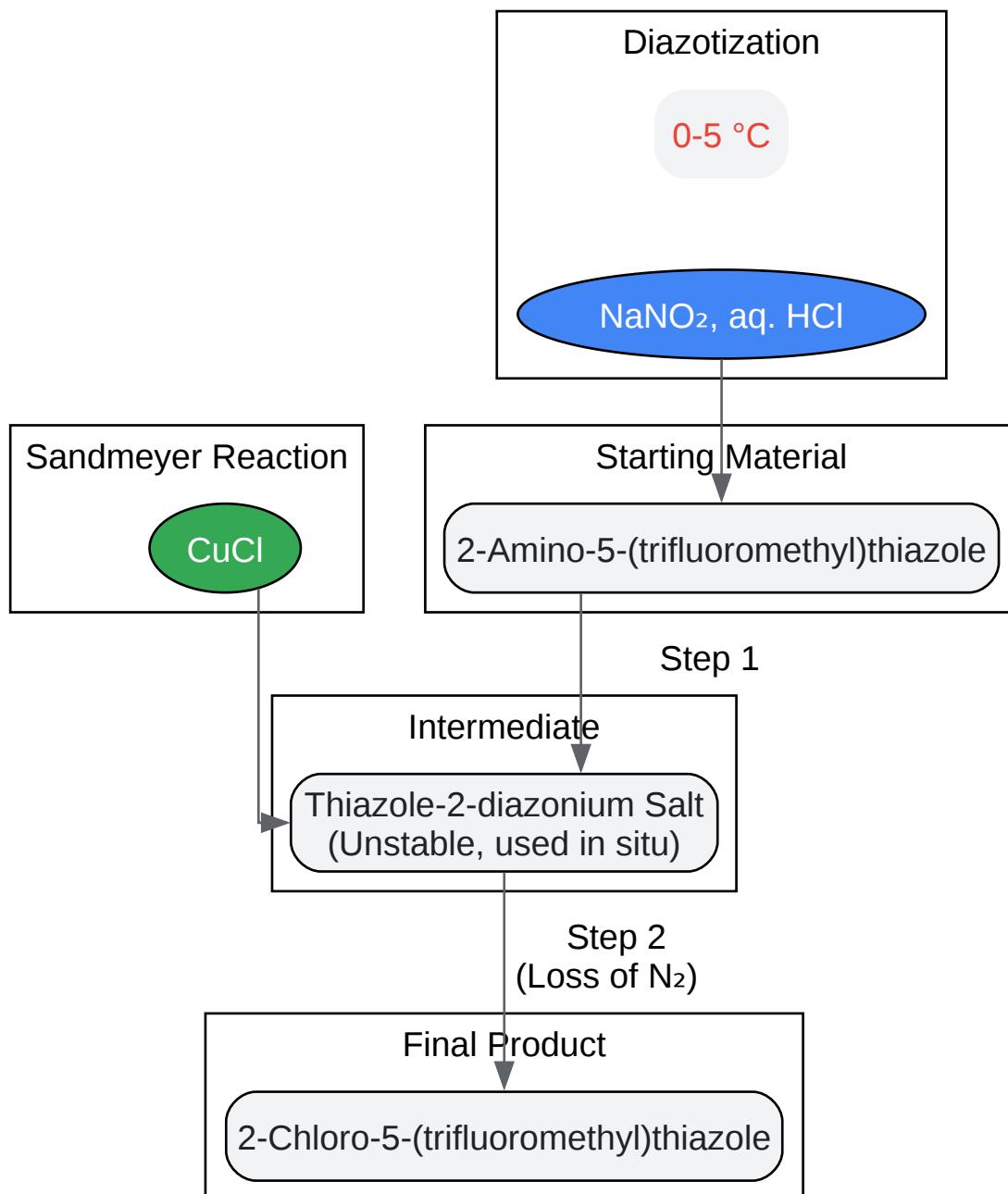
The synthesis of **2-chloro-5-(trifluoromethyl)thiazole** is not trivial and relies on robust methods of heterocyclic and organofluorine chemistry. Two logical and field-proven retrosynthetic pathways are considered most viable.

Conceptual Synthetic Strategies

- Hantzsch Thiazole Synthesis: This classic method involves the condensation of an α -haloketone with a thioamide.^{[4][5]} For this target, one would require 1-bromo-3,3,3-trifluoroacetone and a thioformamide equivalent. While effective, the required fluorinated α -haloketone can be expensive and challenging to handle.
- Sandmeyer Reaction on a Precursor Thiazole: A more common and industrially scalable approach involves the diazotization of a 2-amino-5-(trifluoromethyl)thiazole precursor,

followed by a copper(I) chloride-catalyzed displacement of the diazonium group with chloride.^[6]^[7]^[8] This method is highly reliable for installing a chlorine atom onto an electron-rich heteroaromatic ring.

The Sandmeyer approach is preferred for its reliability and the relative accessibility of the 2-aminothiazole starting material.



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Caption: Proposed Sandmeyer synthesis workflow.

Experimental Protocol: Sandmeyer Chlorination

This protocol is a self-validating system based on established procedures for Sandmeyer reactions on heterocyclic amines.[\[6\]](#)

CAUSALITY & EXPERT INSIGHT: The success of this reaction hinges on the stability of the diazonium salt intermediate. It is thermally unstable and can decompose violently if the temperature is not strictly controlled. The reaction is maintained at 0-5 °C to prevent decomposition and the formation of unwanted phenol byproducts. Copper(I) is the essential catalyst for the single-electron transfer mechanism that initiates the displacement of N₂ gas.[\[7\]](#)

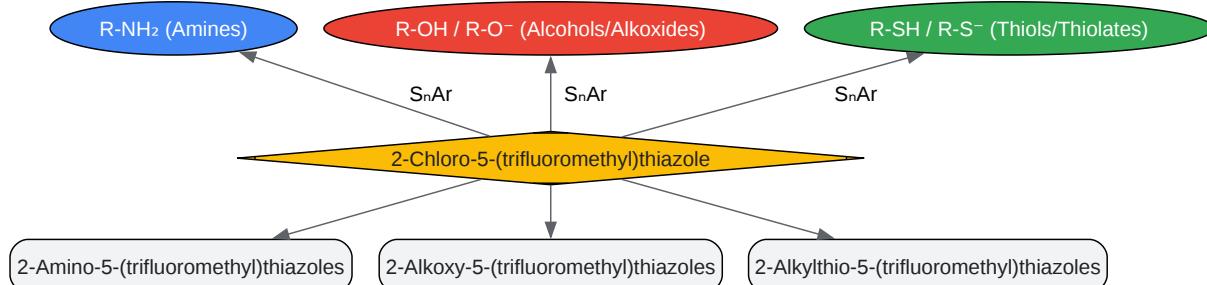
- **Diazotization (Step 1):**
 - To a three-necked flask equipped with a mechanical stirrer and thermometer, add 2-amino-5-(trifluoromethyl)thiazole (1.0 eq) and aqueous hydrochloric acid (3.0 M, ~5 mL per gram of starting material).
 - Cool the resulting slurry to 0 °C in an ice-salt bath.
 - Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
 - Add the sodium nitrite solution dropwise to the thiazole slurry over 30-45 minutes, ensuring the internal temperature never exceeds 5 °C.
 - Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt.
- **Sandmeyer Reaction (Step 2):**
 - In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid. Cool this catalyst solution to 0 °C.
 - Slowly add the cold diazonium salt slurry from Step 1 to the cold CuCl solution. Vigorous bubbling (N₂ evolution) will be observed. Maintain the temperature below 10 °C during this addition.

- Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.
- Work-up and Purification:
 - Pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
 - Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize excess acid, and finally with brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
 - The crude product can be purified by vacuum distillation or column chromatography to yield pure **2-chloro-5-(trifluoromethyl)thiazole**.

Chemical Reactivity and Mechanistic Pathways

The reactivity of **2-chloro-5-(trifluoromethyl)thiazole** is dominated by the chemistry of its C2-chloro substituent. The thiazole ring is electron-deficient, a character that is significantly amplified by the potent electron-withdrawing nature of the CF_3 group at the C5 position. This electronic profile makes the C2 carbon highly electrophilic and exceptionally susceptible to nucleophilic aromatic substitution (SNAr).

The C2-Cl bond is the primary site of reactivity, readily displaced by a wide array of nucleophiles. This reaction is the cornerstone of its utility as a synthetic building block.

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Caption: Key nucleophilic substitution reactions.

Protocol: Nucleophilic Substitution with an Amine

This general procedure describes the coupling of **2-chloro-5-(trifluoromethyl)thiazole** with a primary or secondary amine.

CAUSALITY & EXPERT INSIGHT: This reaction typically proceeds smoothly, often without the need for a catalyst. However, the addition of a non-nucleophilic base (like triethylamine or diisopropylethylamine) is crucial. Its role is to scavenge the HCl that is generated during the reaction, preventing the protonation and deactivation of the amine nucleophile and driving the reaction to completion. The choice of solvent is important; polar aprotic solvents like DMF or acetonitrile are often used to facilitate the dissolution of all components.

- Reaction Setup:
 - In a round-bottom flask, dissolve **2-chloro-5-(trifluoromethyl)thiazole** (1.0 eq) in a suitable solvent (e.g., acetonitrile or THF).
 - Add the desired amine (1.1-1.5 eq) to the solution.
 - Add a non-nucleophilic base such as triethylamine (1.5-2.0 eq).

- Reaction Execution:
 - Stir the mixture at room temperature or heat gently (e.g., to 50-80 °C) to increase the reaction rate.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up and Purification:
 - Once complete, cool the reaction mixture and remove the solvent under reduced pressure.
 - Redissolve the residue in ethyl acetate or dichloromethane and wash with water to remove the amine hydrochloride salt.
 - Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.

Applications in Research and Development

The trifluoromethyl-thiazole scaffold is a "privileged" structure in modern drug discovery and agrochemical design.

- Medicinal Chemistry: The incorporation of a CF_3 group is a well-established strategy to block metabolic oxidation, increase cell membrane permeability, and enhance binding interactions with biological targets.^[1] Thiazole derivatives containing this motif are actively investigated as anticancer agents, kinase inhibitors, and anti-inflammatory compounds.^[1] The **2-chloro-5-(trifluoromethyl)thiazole** core allows for the rapid generation of libraries of compounds by reacting it with various amines, alcohols, and thiols, enabling structure-activity relationship (SAR) studies.
- Agrochemicals: The related compound, 2-chloro-5-chloromethylthiazole, is a key intermediate in the synthesis of major neonicotinoid insecticides like Thiamethoxam and Clothianidin.^[9] By analogy, **2-chloro-5-(trifluoromethyl)thiazole** is a highly valuable precursor for the development of next-generation pesticides and fungicides. The CF_3 group can impart enhanced potency, greater environmental stability, or a modified spectrum of

activity compared to non-fluorinated counterparts. It is a known intermediate for herbicides.

[10]

Safety, Handling, and Storage

While a specific safety data sheet for **2-chloro-5-(trifluoromethyl)thiazole** is not widely available, its hazards can be reliably inferred from the comprehensive data on 2-chloro-5-chloromethylthiazole.[2][11] It must be treated as a hazardous substance.

- Toxicity and Hazards:
 - Harmful if swallowed and toxic in contact with skin.[2]
 - Causes severe skin burns and eye damage.[2] The compound is corrosive.
 - May cause an allergic skin reaction (sensitization).[2]
 - Suspected of causing genetic defects.[2]
 - Toxic to aquatic life with long-lasting effects.[2]
- Personal Protective Equipment (PPE):
 - Hand Protection: Impervious chemical-resistant gloves (e.g., nitrile, neoprene).
 - Eye Protection: Chemical safety goggles and a face shield are mandatory.
 - Skin and Body Protection: A lab coat and, for larger quantities, an impervious apron or suit should be worn.
 - Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.
- Handling and Storage:
 - Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

- Keep the container tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture.
- Recommended storage temperature is typically 2-8 °C.[9]
- Disposal:
 - Dispose of waste material in accordance with local, regional, and national environmental regulations. Do not allow it to enter drains or waterways.

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